2-Methyl-1-phenyloctan-1-one
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Overview
Description
2-Methyl-1-phenyloctan-1-one is an organic compound with the molecular formula C15H22O. It is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to a phenyl group and a methyl group on an octane chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-1-phenyloctan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of toluene with octanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:
C6H5CH3+C8H15ClOAlCl3C15H22O+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-phenyloctan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of the corresponding alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: HNO3 for nitration, SO3 for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: 2-Methyl-1-phenyloctanoic acid.
Reduction: 2-Methyl-1-phenyloctanol.
Substitution: Various substituted phenyl derivatives depending on the substituent introduced.
Scientific Research Applications
2-Methyl-1-phenyloctan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances and flavors due to its aromatic properties.
Mechanism of Action
The mechanism of action of 2-Methyl-1-phenyloctan-1-one involves its interaction with various molecular targets The carbonyl group can participate in nucleophilic addition reactions, forming intermediates that can further react to produce different products
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1-phenylbutan-1-one: Similar structure but with a shorter carbon chain.
2-Methyl-1-phenylhexan-1-one: Similar structure but with a different carbon chain length.
2-Methyl-1-phenylpropan-1-one: Similar structure but with an even shorter carbon chain.
Uniqueness
2-Methyl-1-phenyloctan-1-one is unique due to its specific carbon chain length and the position of the methyl and phenyl groups. This structure imparts distinct physical and chemical properties, making it valuable for specific applications in synthesis and research.
Properties
CAS No. |
132719-12-1 |
---|---|
Molecular Formula |
C15H22O |
Molecular Weight |
218.33 g/mol |
IUPAC Name |
2-methyl-1-phenyloctan-1-one |
InChI |
InChI=1S/C15H22O/c1-3-4-5-7-10-13(2)15(16)14-11-8-6-9-12-14/h6,8-9,11-13H,3-5,7,10H2,1-2H3 |
InChI Key |
WDRILHACDBYYPM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)C(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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